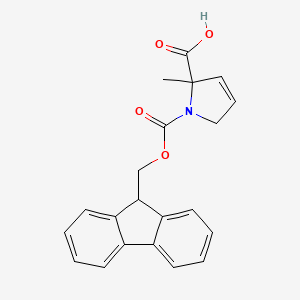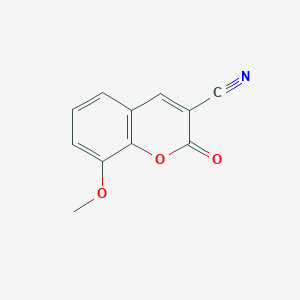
3-Ciano-8-metoxicumarina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-8-methoxycoumarin is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Cyano-8-methoxycoumarin and its derivatives has been a subject of research . For instance, the condensation of ethyl 8-methoxycoumarin-3-carboxylate with 2-aminophenol in dimethyl formamide under reflux afforded the corresponding N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide .Molecular Structure Analysis
The molecular structure of 3-Cyano-8-methoxycoumarin is represented by the SMILES stringCOc1cccc2C=C(C#N)C(=O)Oc12 . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a coumarin core. Chemical Reactions Analysis
The cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .Physical and Chemical Properties Analysis
3-Cyano-8-methoxycoumarin is a solid substance . It has a molecular weight of 201.18 .Aplicaciones Científicas De Investigación
- 3-Ciano-7-metoxicumarina sirve como fluoróforo en ensayos fluorescentes basados en citocromo P450 (CYP) . Estos ensayos son cruciales para estudiar el metabolismo de los fármacos, la actividad enzimática y las interacciones fármaco-fármaco.
- Los investigadores han explorado el potencial de los compuestos basados en cumarina, incluidas las 8-metoxicumarina-3-carboxamidas, por sus potentes propiedades anticancerígenas .
Sondas y Ensayos Fluorescentes
Investigación Anticancerígena
Mejora de la Actividad Biológica
Safety and Hazards
Direcciones Futuras
The future directions of research on 3-Cyano-8-methoxycoumarin could involve further exploration of its synthesis, chemical properties, and biological activities. The presence of the cyanide group in 3-cyano coumarins makes them suitable for inserting units of biological importance into the coumarin core, which could lead to increased biological activities . Additionally, further studies could explore its potency toward β-tubulin polymerization and Caspase 3/7 proteins .
Mecanismo De Acción
Target of Action
The primary targets of 3-Cyano-8-methoxycoumarin are caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis, while β-tubulin is a structural protein essential for microtubule formation, which plays a significant role in cell division .
Mode of Action
3-Cyano-8-methoxycoumarin interacts with its targets by activating caspase-3/7 protein and substantially inhibiting β-tubulin polymerization activity in HepG2 cells . This interaction leads to changes in the cell cycle, inducing cell cycle arrest during the G1/S phase and triggering apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway and the microtubule dynamics. Activation of caspase-3/7 leads to the initiation of apoptosis, a programmed cell death process that eliminates damaged or unwanted cells . On the other hand, inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and further promoting apoptosis .
Pharmacokinetics
The compound’s potent antiproliferative activity against hepg2 cells suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 3-Cyano-8-methoxycoumarin’s action include cell cycle arrest during the G1/S phase, triggering of apoptosis in HepG2 cells, and an increase in the percentage of cells arrested in the G2/M and pre-G1 phases . These effects result in significant inhibitory effects on the growth of HepG2 cells .
Propiedades
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYPRPCYNHPLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
![(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2470448.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

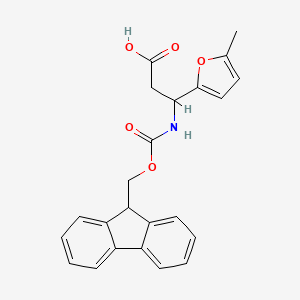
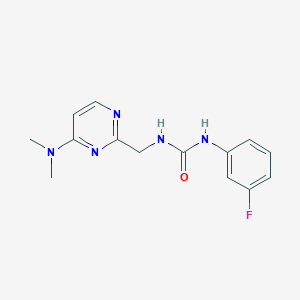
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

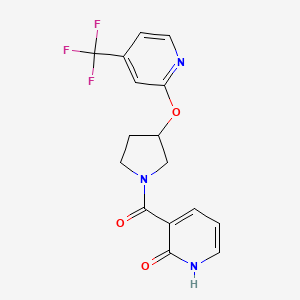
![N-{3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B2470465.png)
